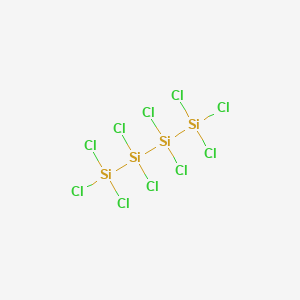

Tetrasilane, decachloro-

Description

Contextual Significance of Polysilanes in Inorganic Chemistry

Polysilanes are inorganic polymers with a repeating silicon-silicon backbone. fiveable.mescribd.com This structure distinguishes them from organic polymers, which are based on carbon chains. wikipedia.orgwikipedia.org The significance of polysilanes in inorganic chemistry stems from their distinctive electronic and physical properties, which are not typically observed in their carbon-based counterparts. fiveable.mewikipedia.org

One of the most notable features of polysilanes is the delocalization of sigma (σ) electrons along the silicon backbone. scribd.comwikipedia.org This phenomenon arises from the lower ionization energy of electrons in Si-Si sigma bonds compared to C-C bonds. wikipedia.org Consequently, polysilanes exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum, typically between 300 and 400 nm. wikipedia.orgillinois.edu These electronic transitions are of the σ-σ* type and are a fundamental aspect of their unique optical properties, making them suitable for applications in photonics. fiveable.me

The properties of polysilanes, such as thermal stability, can be tailored by modifying the organic or inorganic groups attached to the silicon backbone. fiveable.me Many polysilanes are thermally stable up to 200-300°C. fiveable.me They are primarily utilized as precursors to silicon carbide (SiC) through thermolysis. wikipedia.orgwikipedia.org Furthermore, when doped with oxidizing agents, these polymers can behave as semiconductors. wikipedia.org The synthesis of polysilanes is most commonly achieved through a Wurtz-type coupling reaction involving dichlorosilanes and an alkali metal. scribd.comillinois.edu

Historical Development of Research on Chlorinated Silanes

The investigation of silicon compounds has a rich history. In 1823, Jöns Jacob Berzelius was the first to prepare elemental silicon and subsequently synthesized silicon tetrachloride (SiCl₄) by reacting silicon in a stream of chlorine gas. paint.org This was followed by Friedrich Wöhler's report in 1857 on other important silicon compounds, including silane (B1218182) (SiH₄) and trichlorosilane (B8805176) (HSiCl₃). paint.org The first organosilicon compound, tetraethylsilane, was prepared in 1863 by Charles Friedel and James Crafts. paint.org

Early research into polysilanes was conducted by Frederic Stanley Kipping, who first reported on this class of inorganic polymers. illinois.edu However, the initial polysilanes synthesized by Kipping and later by Charles A. Burkhard were difficult to work with due to their insolubility. wikipedia.orgillinois.edu

A significant resurgence of interest in polysilanes occurred in the early 1980s. wikipedia.org This was spurred by the discovery in 1975 by Yajima and coworkers that permethylpolysilane could serve as an excellent precursor for silicon carbide fibers. illinois.edu The development of soluble polysilane polymers in 1980 by three independent laboratories further propelled the field forward. illinois.edu The commercialization of silicones, which are related to silanes, began in the 1940s in the United States, leading to a wide array of products and applications. paint.org The foundational Müller-Rochow direct process for producing methylchlorosilanes, developed independently by Eugene Rochow and Richard Müller during World War II, was a pivotal moment for the industrial-scale production of silicones. wacker.com

Role of Tetrasilane, Decachloro- in Silicon Chain Systems

Tetrasilane, decachloro- (Si₄Cl₁₀), is a perchlorinated oligosilane that plays a crucial role as a model compound in the study of silicon chain systems. nih.govresearchgate.net It is one of the discrete molecular perchlorinated oligosilanes formed during the high-temperature reaction of silicon tetrachloride (SiCl₄) and elemental silicon. nih.govresearchgate.net This thermal synthesis produces a complex mixture of small oligosilanes. uni-frankfurt.de

Research has utilized n-Si₄Cl₁₀ as a defined model compound to investigate the nature and reactivity of the products from such thermal syntheses. nih.govresearchgate.net Experimental and quantum-chemical 29Si NMR investigations have been instrumental in characterizing these complex mixtures by comparing them to well-defined species like n-Si₄Cl₁₀. nih.govresearchgate.net

Furthermore, decachlorotetrasilane is involved in splitting reactions. In the presence of a hydrogen halide and a nitrogen-containing catalyst, it can be broken down into smaller silicon compounds. googleapis.com For instance, it can react to form hexachlorodisilane (B81481) (Si₂Cl₆) and trichlorosilane (HSiCl₃), which can be further split into silicon tetrachloride and more trichlorosilane. googleapis.com Interestingly, studies have shown that decachlorotetrasilane, along with other polychlorosilanes like hexachlorodisilane and octachlorotrisilane (B80584), can give false-positive results in tests for oxidizing liquids, a finding that contradicts their known chemical properties. researchgate.netarchive.orgresearchgate.net

Interactive Data Table: Properties of Tetrasilane, decachloro-

| Property | Value |

| Chemical Formula | Si₄Cl₁₀ |

| Molar Mass | 467.78 g/mol |

| Appearance | Component of a yellow to green-grey highly viscous gel in raw synthesis product researchgate.net |

| Boiling Point | Decomposes before boiling |

| Solubility | Soluble in various organic solvents |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13763-19-4 |

|---|---|

Molecular Formula |

Cl10Si4 |

Molecular Weight |

466.9 g/mol |

IUPAC Name |

trichloro-[dichloro-[dichloro(trichlorosilyl)silyl]silyl]silane |

InChI |

InChI=1S/Cl10Si4/c1-11(2,3)13(7,8)14(9,10)12(4,5)6 |

InChI Key |

MSQITEWLCPTJBF-UHFFFAOYSA-N |

SMILES |

[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |

Canonical SMILES |

[Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |

Other CAS No. |

13763-19-4 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Structural Characterization and Conformational Analysis of Tetrasilane, Decachloro

Theoretical Prediction of Conformational Isomers

Computational chemistry has been instrumental in predicting the stable geometries of decachlorotetrasilane. Theoretical calculations, employing various levels of theory, have consistently identified three distinct pairs of enantiomeric conformers on the potential energy surface of the Si4Cl10 backbone. researchgate.netacs.org

Theoretical models predict the existence of three key conformational isomers for decachlorotetrasilane: transoid, ortho, and gauche. researchgate.netacs.org These conformers are distinguished by the rotational arrangement around the central Si-Si bond. The nomenclature used for these linear backbone conformations helps to differentiate them from the classic anti (180°) and gauche (~60°) forms seen in simpler molecules. The term "transoid" is used for the conformation that is close to, but not exactly, the fully extended anti-conformation. acs.org Calculations at the HF/6-31G, MP2(FC)/6-31G, and B3LYP/6-31G* levels of theory all concur on the presence of these three conformational minima. researchgate.netacs.org

The primary structural parameter differentiating the conformers is the Si-Si-Si-Si backbone dihedral angle (φ). Each conformer possesses a unique dihedral angle and symmetry.

The transoid conformer has a nearly anti-periplanar arrangement.

The ortho conformer is characterized by a dihedral angle of approximately 90°.

The gauche conformer exhibits a dihedral angle significantly smaller than the ortho form.

The specific calculated dihedral angles vary slightly depending on the theoretical method employed. At the fully optimized MP2(FC)/6-31G* level, the predicted Si-Si-Si-Si dihedral angles provide a clear distinction between the three forms. researchgate.netacs.org

Table 1: Predicted Si-Si-Si-Si Dihedral Angles of Decachlorotetrasilane Conformers

| Conformer | Predicted Dihedral Angle (φ) at MP2(FC)/6-31G* level |

| Transoid | 160.5° |

| Ortho | 93.0° |

| Gauche | 48.7° |

Data sourced from J. Phys. Chem. A 2000, 104, 17, 3829-3840. acs.org

The relative energetic stabilities of the transoid, ortho, and gauche conformers have been calculated, revealing a delicate balance influenced by steric and electronic effects. The transoid conformer is consistently predicted to be the most stable, serving as the ground state (0.0 kcal/mol relative energy). researchgate.netacs.org The relative energies of the ortho and gauche conformers are quite close, with their stability ordering being dependent on the level of theory used.

MP2(FC)/6-31G* calculations place the gauche conformer as slightly more stable than the ortho conformer. researchgate.netacs.org Conversely, both HF/6-31G* and B3LYP/6-31G* calculations suggest that the ortho conformer is more stable than the gauche. acs.org This highlights the sensitivity of the conformational energetics to the computational method.

Table 2: Calculated Relative Energetic Stabilities of Decachlorotetrasilane Conformers

| Conformer | Relative Energy (kcal/mol) at MP2(FC)/6-31G* |

| Transoid | 0.00 |

| Gauche | 0.27 |

| Ortho | 0.65 |

Data sourced from J. Phys. Chem. A 2000, 104, 17, 3829-3840. acs.org

Experimental Elucidation of Conformational Landscapes

Experimental studies have provided crucial validation for the theoretical predictions, confirming the existence of multiple conformers and offering insights into their dynamic behavior.

To experimentally observe these distinct conformers, matrix-isolation techniques coupled with Raman and mid-IR spectroscopy have been employed. researchgate.netacs.org This method involves trapping decachlorotetrasilane molecules in an inert gas matrix, typically nitrogen, at very low temperatures. This process effectively freezes the molecules in the conformations they possessed in the gas phase just before deposition, allowing for their individual spectroscopic characterization. acs.org The analysis of Raman and mid-IR spectra of n-Si4Cl10 isolated in a nitrogen matrix unequivocally demonstrates that three different backbone conformers are trapped. researchgate.netacs.org

Annealing studies, where the temperature of the matrix is carefully raised, provide information on the interconversion between the trapped conformers. acs.org As the matrix is warmed, the less stable conformers can gain enough thermal energy to overcome the rotational barriers and convert into more stable forms.

The initial relative concentrations of the conformers and the specifics of their interconversion are dependent on the matrix isolation conditions, such as the ratio of nitrogen to the compound. acs.org In experiments with concentrated matrices (N2:n-Si4Cl10 ≈ 200:1), annealing leads to changes in the vibrational spectra. acs.org These changes indicate that, at least within these specific matrix environments, the relative stability of the conformers follows the order: gauche < ortho < transoid. researchgate.netacs.org This experimental finding aligns with the energetic ordering predicted by HF/6-31G* and B3LYP/6-31G* calculations. acs.org The ability to observe and manipulate the populations of these conformers through annealing provides strong evidence for the complex conformational dynamics of decachlorotetrasilane.

Spectroscopic Investigation of Tetrasilane, Decachloro

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and infrared techniques, serves as a powerful tool for probing the molecular structure and bonding within decachlorotetrasilane. gatewayanalytical.comtanta.edu.eg

Raman spectroscopy is particularly sensitive to the vibrations of homonuclear bonds, making it an ideal method for studying the Si-Si backbone of decachlorotetrasilane. gatewayanalytical.com The technique provides a molecular fingerprint that can distinguish between different conformers of the molecule. By analyzing the scattered light, researchers can identify the characteristic vibrational modes associated with the silicon-silicon bonds, offering insights into the molecule's three-dimensional arrangement.

Mid-infrared (Mid-IR) spectroscopy complements Raman studies by probing the vibrations of polar bonds, such as the Si-Cl bonds in decachlorotetrasilane. tanta.edu.egrsdjournal.org The mid-IR region of the electromagnetic spectrum, typically spanning from 4000 to 400 cm⁻¹, corresponds to the fundamental vibrational frequencies of most molecules. tanta.edu.eg By assigning the observed absorption bands to specific vibrational modes, a detailed picture of the molecular structure can be constructed. su.se These assignments are often supported by theoretical calculations to ensure accuracy. scienceasia.org

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining high-quality infrared spectra. pressbooks.pubmdpi.com This method allows for the rapid collection of data and provides excellent signal-to-noise ratios. spectroscopyonline.com In the analysis of decachlorotetrasilane, FTIR spectroscopy is instrumental in identifying the various functional groups and their vibrational frequencies. mdpi.comresearchgate.net The resulting spectrum serves as a unique identifier for the compound and provides a wealth of information about its molecular vibrations. msu.edu

A detailed examination of the Si-Si and Si-Cl stretching regions in the vibrational spectra of decachlorotetrasilane reveals crucial structural information. The Si-Cl stretching vibrations typically appear in the range of 625-425 cm⁻¹. researchgate.net The number and position of these bands can indicate the presence of different SiCl₂ and SiCl₃ groups within the molecule. researchgate.net Similarly, the Si-Si stretching vibrations, though often weaker in the infrared spectrum, provide direct evidence of the polysilane backbone. The analysis of these stretching frequencies, summarized in the table below, is fundamental to understanding the bonding and connectivity within the decachlorotetrasilane molecule. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Si-Cl Stretch | 625 - 425 |

| Si-Si Stretch | Not specified in search results |

Data compiled from available spectroscopic information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of molecules in solution.

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful probe into the silicon framework of polysilanes like decachlorotetrasilane. researchgate.net Although ²⁹Si has a low natural abundance, modern NMR techniques can provide high-resolution spectra. Each unique silicon environment within the molecule gives rise to a distinct signal in the ²⁹Si NMR spectrum, making it possible to identify and quantify the different silicon centers. researchgate.netnih.gov The chemical shifts observed in the ²⁹Si NMR spectrum are highly sensitive to the local electronic and geometric environment of the silicon atoms. nih.gov This sensitivity allows for the detailed characterization of the molecular structure, including the connectivity and arrangement of the silicon atoms in the chain. researchgate.netresearchgate.netrsc.org For instance, the signals for the internal SiCl₂ groups would be expected to appear at a different chemical shift compared to the terminal SiCl₃ groups.

| Silicon Environment | Expected ²⁹Si NMR Chemical Shift Range (ppm) |

| Internal SiCl₂ | Not specified in search results |

| Terminal SiCl₃ | Not specified in search results |

Further research is needed to populate this table with specific chemical shift data for decachlorotetrasilane.

Application of Multinuclear NMR for Complex System Analysis

Multinuclear NMR spectroscopy, particularly ²⁹Si NMR, is an indispensable tool for characterizing the silicon backbone of perchlorinated oligosilanes. The wide chemical shift range of ²⁹Si NMR provides detailed information about the chemical environment of each silicon atom within a molecule. huji.ac.il

Early systematic ²⁹Si NMR studies on perchlorinated oligosilanes were instrumental in distinguishing between different structural isomers. mdpi.com Research conducted on mixtures of perchlorinated silanes has shown distinct signals for the different isomers of decachlorotetrasilane, namely the linear n-tetrasilane and the branched isotetrasilane (B597387).

In a comprehensive study, the ²⁹Si NMR spectrum of a mixture of perchlorinated oligosilanes was analyzed. researchgate.net The experimental chemical shifts were assigned with the support of quantum-chemical calculations, providing a clear distinction between the silicon environments in n-Si₄Cl₁₀. For n-decachlorotetrasilane (Cl₃Si-SiCl₂-SiCl₂-SiCl₃), two distinct signals are expected due to the symmetry of the molecule: one for the two terminal SiCl₃ groups and one for the two central SiCl₂ groups. The isotetrasilane isomer, tris(trichlorosilyl)chlorosilane (ClSi(SiCl₃)₃), presents a different spectral pattern, with signals corresponding to the central quaternary silicon atom and the three equivalent terminal SiCl₃ groups.

A 1980 study by Marsmann, Raml, and Hengge provided specific ²⁹Si NMR chemical shift data for various perchlorooligosilanes, including the isotetrasilane isomer of decachlorotetrasilane. mdpi.com

Table 1: Experimental ²⁹Si NMR Chemical Shifts for Decachlorotetrasilane Isomers

| Compound | Silicon Environment | Reported Chemical Shift (δ, ppm) |

|---|---|---|

| n-Decachlorotetrasilane (n-Si₄Cl₁₀) | -SiCl₂- | (assignment requires specific literature data) |

| -SiCl₃ | (assignment requires specific literature data) | |

| iso-Decachlorotetrasilane (neo-Si₄Cl₁₀) | Si(SiCl₃)₃ | -47.1 |

| Si(SiCl₃)₃ | +5.3 |

Data for iso-decachlorotetrasilane from Marsmann et al. (1980). mdpi.com Note: The presence of two signals for the same isomer in the original literature may indicate different measurement conditions or reference standards.

The analysis of these complex mixtures is often facilitated by advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can differentiate between Si, SiH, SiH₂, and SiH₃ groups, although for perchlorinated silanes, standard proton-decoupled ²⁹Si NMR is the primary method. nih.gov

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as ³⁵Cl (spin I = 3/2). berkeley.edu It measures the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus, providing valuable information about chemical bonding and crystal structure. researchgate.net

However, based on studies of related compounds, one can predict the general features of the ³⁵Cl NQR spectrum of decachlorotetrasilane. researchgate.netresearchgate.net Given the presence of multiple, chemically distinct chlorine atoms in both n-Si₄Cl₁₀ (chlorines in terminal SiCl₃ groups vs. central SiCl₂ groups) and iso-Si₄Cl₁₀ (chlorines on the central silicon vs. terminal SiCl₃ groups), multiple NQR resonance lines would be expected. Furthermore, crystallographic inequivalence of chlorine atoms within the crystal lattice can lead to a further splitting of these resonance lines, resulting in a complex spectrum. researchgate.net The frequencies would be expected to fall in the typical range for Si-Cl bonds, which is generally observed between 15 and 22 MHz, though this can vary.

The absence of specific experimental data highlights an area for future research, as ³⁵Cl NQR could provide unique insights into the solid-state structure and the subtle differences in the electronic environments of the chlorine atoms in the various isomers of decachlorotetrasilane.

Integration of Spectroscopic Data with Quantum-Chemical Calculations

The interpretation of complex NMR and NQR spectra is significantly enhanced by the use of quantum-chemical calculations. cas.cz Density Functional Theory (DFT) has become a powerful tool for predicting spectroscopic parameters with a high degree of accuracy, aiding in the assignment of experimental signals and providing deeper insight into molecular structure and bonding. researchgate.netresearchgate.net

For ²⁹Si NMR, computational methods are used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). researchgate.net Studies have shown that a combination of appropriate functionals (e.g., hybrid functionals like B3LYP or MPW1K) and basis sets (e.g., triple-zeta quality like IGLO-III) can yield calculated ²⁹Si chemical shifts that are in excellent agreement with experimental values for a wide range of silicon compounds. researchgate.netmdpi.com

A 2017 study on the thermal synthesis of perchlorinated oligosilanes successfully employed quantum-chemical ²⁹Si NMR calculations to support the experimental investigation of the reaction products, which included n-Si₄Cl₁₀. researchgate.net This integrated approach was crucial for confirming the composition of the complex product mixture.

Similarly, quantum-chemical methods can be used to calculate the EFG tensor at the chlorine nuclei, from which the NQR frequencies (νQ) and asymmetry parameters (η) can be derived. researchgate.net DFT calculations have been shown to predict ³⁵Cl NQR frequencies in chloro-derivatives with reasonable accuracy, often with deviations of only a few percent from experimental values. researchgate.net Such calculations would be invaluable for predicting the NQR spectrum of decachlorotetrasilane and assigning the resonance lines to specific chlorine sites within the molecule, especially in the absence of experimental data.

The synergy between experimental spectroscopy and theoretical calculations is therefore essential. Experimental data provides the benchmark for validating and refining computational methods, while calculations provide the detailed theoretical framework necessary to confidently interpret and assign the complex spectra of molecules like decachlorotetrasilane. researchgate.netresearchgate.net

Theoretical and Computational Studies on Tetrasilane, Decachloro

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a central method for investigating chlorosilanes due to its favorable balance of computational cost and accuracy. It has been instrumental in providing detailed insights into the formation, structure, and properties of decachlorotetrasilane and related compounds. molaid.comresearchgate.net

DFT calculations have been pivotal in analyzing the mechanisms behind the formation of perchlorinated oligosilanes (PCS). A key industrial process involves the high-temperature reaction of tetrachlorosilane (B154696) (SiCl₄) with elemental silicon. researchgate.netresearchgate.net DFT assessments of this process have provided mechanistic insights, suggesting that the reaction proceeds through a series of complex steps. researchgate.netresearchgate.net The product of this synthesis is typically a mixture of various perchlorinated oligosilanes, including cyclic and acyclic species. researchgate.net

Computational studies have also explored the amine-induced disproportionation of these perchlorinated silanes. researchgate.net These investigations help to explain how different chlorosilane structures can interconvert and transform into other valuable silicon compounds, such as those used as precursors for amorphous silicon films. researchgate.net The calculations support a silylene-based mechanism for many of these transformations, where dichlorosilylene (B1217353) (SiCl₂) acts as a key reactive intermediate. researchgate.netresearchgate.net The formation of thermodynamically stable branched structures, like dodecachloroneopentasilane, is understood to occur in stages, a process that can be effectively modeled using DFT. researchgate.net

A reaction mechanism consists of a series of elementary steps that may involve transient species known as reaction intermediates and high-energy structures called transition states. lumenlearning.comfiveable.me An intermediate is a molecule that is formed and then consumed during a reaction, existing as a short-lived, high-energy, yet stable species in a local energy minimum on the potential energy diagram. lumenlearning.comlibretexts.orgyoutube.com A transition state, in contrast, is the highest energy point along a reaction coordinate, representing an unstable configuration that cannot be isolated. youtube.comtutorchase.com

DFT calculations are crucial for identifying and characterizing these fleeting species in chlorosilane chemistry. For instance, in the formation of higher oligosilanes from SiCl₄ and silicon, DFT studies support a mechanism involving silylene intermediates. researchgate.net By calculating the energies of various potential intermediates (e.g., SiCl₂, Si₂Cl₄) and the transition states connecting them, a detailed reaction pathway can be constructed. This allows researchers to understand the energetic barriers for each step and predict the most likely reaction channels. researchgate.net The stability of intermediates is often enhanced by factors like resonance or conjugation, features that can be quantified through computational analysis. lumenlearning.com

Computational methods are extensively used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming structural assignments.

²⁹Si NMR Shifts: Quantum-chemical calculations of ²⁹Si NMR chemical shifts are vital for characterizing complex mixtures of perchlorinated oligosilanes. researchgate.netresearchgate.net DFT methods, often combined with specialized basis sets like IGLO-III, can provide results that correlate well with experimental data after empirical corrections. rsc.orgrsc.orgunige.chresearchgate.net For example, DFT calculations have been used to assign signals in the ²⁹Si NMR spectra of product mixtures from the thermal synthesis of PCS. researchgate.netresearchgate.net The chemical shifts are highly sensitive to the local chemical environment, with different ranges corresponding to SiCl₃ (end groups), SiCl₂ (chain groups), SiCl (branching points), and quaternary Si atoms. google.com

| Silicon Environment | Typical ²⁹Si NMR Chemical Shift Range (ppm) |

| SiCl₃ (end groups) | +23 to -13 |

| SiCl₂ (unbranched chain) | +23 to -13 |

| SiCl (e.g., in decachloroisotetrasilane) | -18 to -33 |

| Quaternary Si (e.g., in dodecachloroneopentasilane) | -73 to -93 |

| This table is based on data for general chlorinated polysilanes. google.com |

Vibrational Frequencies: DFT and other ab initio methods are also used to calculate the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. faccts.deresearchgate.net These calculations are essential for assigning the observed spectral bands to specific molecular motions (e.g., stretching, bending). uni-muenchen.denist.gov For decachlorotetrasilane, calculations at the MP2(FC)/6-31G* level have been used to assign the vibrational spectra of its different conformers (transoid, ortho, gauche) trapped in a nitrogen matrix. researchgate.net The analysis of calculated potential energy distributions helps in understanding the nature of the normal modes. researchgate.net

Below are selected calculated vibrational frequencies for the transoid conformer of n-Si₄Cl₁₀ compared with experimental data.

| Calculation (MP2(FC)/6-31G*) (cm⁻¹) | Experiment (Raman, N₂ Matrix) (cm⁻¹) | Assignment (Simplified) |

| 623 | 619 | Si-Cl Stretch |

| 490 | 487 | Si-Si Stretch |

| 183 | 185 | Si-Cl Bend |

| 131 | 132 | Si-Si-Si Bend |

| 89 | 91 | Torsion |

| Data derived from matrix-isolation spectra studies. researchgate.net |

Molecules with rotatable single bonds, like n-tetrasilane, decachloro- (n-Si₄Cl₁₀), can exist in different spatial arrangements known as conformations. libretexts.org The study of the energies and stabilities of these conformers is called conformational analysis. iupac.orgbiomedres.us Computational methods are used to perform conformational energy minimization and map the potential energy surface (PES), which describes the energy of a molecule as a function of its geometry. uni-muenchen.dechemshell.orgmuni.cz

Calculations at various levels of theory (HF/6-31G, MP2(FC)/6-31G, and B3LYP/6-31G*) predict that n-Si₄Cl₁₀ exists as three distinct pairs of enantiomeric conformers: transoid, ortho, and gauche. researchgate.netamazonaws.com These conformers differ by the dihedral angle of the Si-Si-Si-Si backbone. The calculations determine the relative energies of these conformers, indicating their relative populations at equilibrium. researchgate.net The transoid conformer is generally found to be the most stable. researchgate.net By systematically changing the dihedral angle and calculating the energy at each point (a process known as a PES scan), a map of the energy landscape can be created, revealing the energy barriers for interconversion between the conformers. uni-muenchen.dechemshell.org

| Conformer | SiSiSiSi Dihedral Angle (°) (MP2(FC)/6-31G) | Relative Energy (kcal/mol) (MP2(FC)/6-31G) |

| Transoid | 160.5 | 0.00 |

| Gauche | 48.7 | 0.27 |

| Ortho | 93.0 | 0.65 |

| Data from theoretical predictions for n-Si₄Cl₁₀. researchgate.net |

High-Level Ab Initio Calculations

For properties requiring very high accuracy, such as thermochemical data, more computationally intensive ab initio methods beyond standard DFT are employed.

W1U (Weizmann-1 unsigned) theory is a high-level composite quantum chemical method designed to calculate thermochemical properties like heats of formation (ΔfH°) with very high accuracy, often termed "chemical accuracy" (typically within ~1 kcal/mol of experimental values). researchgate.net

This method has been applied to derive accurate and consistent thermochemical data for a range of chlorosilanes. researchgate.net For example, in a study of the fragmentation reactions of hexachlorodisilane (B81481) (Si₂Cl₆), W1U theory was used to calculate the standard heats of formation (ΔfH°₂₉₈) for various Si₂Cln⁺ and SiClm⁺ species. researchgate.net By anchoring the calculations to well-established experimental heats of formation for stable molecules like SiCl₄, the method provides reliable thermochemical values for reactive and transient species that are difficult to measure directly. researchgate.net These highly accurate data are crucial for building robust kinetic and thermodynamic models of chemical processes involving chlorosilanes, such as those in chemical vapor deposition (CVD). researchgate.net

Gas-Phase Kinetic Simulations of Chlorosilane Chemistry

Gas-phase kinetic simulations are crucial for understanding and optimizing processes like chemical vapor deposition (CVD) for silicon production, where chlorosilanes are common precursors. osti.govresearchgate.netpsu.edu These simulations involve developing detailed reaction mechanisms and calculating the rate constants for numerous elementary reactions that can occur in the gas phase. osti.gov While specific, comprehensive kinetic models focusing exclusively on decachloro-tetrasilane (Si4Cl10) are not extensively detailed in the reviewed literature, the foundational principles and methodologies applied to general chlorosilane systems provide significant insight into its probable behavior.

Theoretical studies and computational chemistry play a pivotal role in elucidating the complex reaction networks of chlorosilanes. researchgate.net For instance, a combined experimental and theoretical study on the high-temperature reaction of tetrachlorosilane (SiCl4) with elemental silicon has provided mechanistic insights into the formation of perchlorinated oligosilanes, including n-Si4Cl10, through density functional theory (DFT) assessments. researchgate.net Such studies confirm that the product of these reactions is composed of discrete molecular perchlorinated oligosilanes. researchgate.net

Computational models for the CVD of silicon from chlorosilanes often include a suite of gas-phase reactions. osti.gov These mechanisms are built upon quantum chemistry calculations to determine the thermochemical parameters and rate constants for the reactions. osti.gov Although higher-order species like decachloro-tetrasilane may not always be explicitly included in simplified models due to their low concentrations, their formation is a logical extension of the reaction pathways involving smaller chlorosilanes and disilanes. osti.gov For example, the decomposition of chlorinated disilanes is a key part of these kinetic models. osti.gov

The general approach to simulating chlorosilane gas-phase chemistry involves:

Quantum Chemistry Calculations: To determine the structures, vibrational frequencies, and energies of reactants, transition states, and products. osti.gov

Transition State Theory (TST): To calculate the rate constants of elementary reactions. osti.gov

Reaction Mechanism Development: Assembling a comprehensive list of all plausible elementary reactions. osti.gov

Numerical Simulation: Using software packages to solve the complex set of differential equations that describe the change in species concentration over time. osti.gov

Detailed Research Findings

Research into the gas-phase reactivity of chlorosilanes has revealed several key findings that are relevant to the chemistry of higher-order chlorosilanes like decachloro-tetrasilane:

Formation of Higher-Order Silanes: Studies on the thermal synthesis of perchlorinated oligosilanes have shown that the reaction of tetrachlorosilane with silicon at high temperatures leads to the formation of a mixture of perchlorinated oligosilanes, including n-Si4Cl10, cyclo-Si5Cl10, and n-Si5Cl12. researchgate.net

Conformational Analysis: Computational studies have identified multiple stable conformers of decachloro-tetrasilane, and experimental evidence has confirmed the existence of three of these conformers. qcri.or.jp

Role of Dichlorosilylene (SiCl2): Dichlorosilylene is a key reactive intermediate in chlorosilane chemistry. researchgate.netpsu.edu It is involved in both the decomposition of larger chlorosilanes and the formation of higher-order silanes through insertion reactions.

Reaction Pathways: The interconversion between different chlorosilane species is thought to proceed through the formation and subsequent thermal dissociation of disilanes and likely higher-order silanes. osti.gov

The following table presents a selection of gas-phase reactions involving chlorosilanes and chlorinated disilanes, representative of the types of reactions included in kinetic models for silicon epitaxy. osti.gov The kinetic parameters are given in the Arrhenius form, k = A * T^n * exp(-Ea / RT), where A is the pre-exponential factor, n is the temperature exponent, and Ea is the activation energy.

| Reaction No. | Reaction | A (s⁻¹) | n | Ea (cal/mol) | Source |

| G1 | SiCl₃H ↔ HCl + SiCl₂ | 3.162x10¹⁴ | 0 | 72900 | osti.gov |

| G2 | SiCl₂H₂ ↔ SiCl₂ + H₂ | 3.162x10¹³ | 0 | 69300 | osti.gov |

| G3 | SiCl₂H₂ ↔ HSiCl + HCl | 6.918x10¹⁴ | 0 | 75800 | osti.gov |

| G4 | H₂ClSiSiCl₃ ↔ SiCl₄ + SiH₂ | 1.585x10¹³ | 0 | 55500 | osti.gov |

| G5 | H₂ClSiSiCl₃ ↔ SiCl₃H + HSiCl | 3.162x10¹³ | 0 | 49800 | osti.gov |

| G6 | H₂ClSiSiCl₃ ↔ SiCl₂H₂ + SiCl₂ | 6.310x10¹³ | 0 | 44300 | osti.gov |

| G7 | Si₂Cl₅H ↔ SiCl₄ + HSiCl | 5.012x10¹³ | 0 | 52300 | osti.gov |

| G8 | Si₂Cl₅H ↔ SiCl₃H + SiCl₂ | 7.943x10¹³ | 0 | 45900 | osti.gov |

| G9 | Si₂Cl₆ ↔ 2SiCl₃ | 1.000x10¹⁷ | 0 | 70000 | osti.gov |

While this table does not explicitly detail the kinetics of decachloro-tetrasilane, it underscores the complexity of chlorosilane gas-phase chemistry and the importance of chlorinated disilanes as intermediates. osti.gov The formation and decomposition of Si₄Cl₁₀ would involve analogous, albeit more complex, reaction steps.

Reaction Chemistry and Mechanistic Insights of Tetrasilane, Decachloro

Silicon-Silicon Bond Reactivity

The reactivity of the Si-Si bonds in decachloro-tetrasilane and other perchlorinated oligosilanes is a central theme in their chemistry, leading to various transformations.

Cleavage Mechanisms of Si-Si Bonds in Perchlorinated Oligosilanes

The cleavage of Si-Si bonds in perchlorinated oligosilanes can be induced by various reagents, including amines and alkali metal salts. researchgate.netnih.gov N-methylaniline, for instance, has been shown to cleave the Si-Si bonds in cyclic and acyclic perchlorosilanes, such as Si₅Cl₁₀, Si₄Cl₈, Si₅Cl₁₂, and Si₂Cl₆. researchgate.net This cleavage is attributed to the strong interaction between the silicon and nitrogen atoms, which polarizes the Si-Si bond and facilitates its heterolytic cleavage. researchgate.net The reaction of N-methylaniline with these perchlorosilanes yields N,N-methylphenylamino-substituted monosilanes. researchgate.net The specific products and their yields are dependent on the starting perchlorooligosilane. researchgate.net

Theoretical studies suggest an ionic S N i-Si nucleophilic substitution mechanism for the N-methylaniline-induced Si-Si bond cleavage in Si₂Cl₆. researchgate.net This mechanism proceeds through a tetracoordinated silicon transition state, where the Si-Si bond is broken, leading to the formation of siliconium ions. researchgate.net

Low-temperature chlorination has also been identified as a selective method for the endocyclic Si-Si bond cleavage in cyclosilanes, transforming them into acyclic species. nih.gov

Disproportionation Processes Involving Si-Cl Bonds

Disproportionation reactions are common in the chemistry of perchlorinated oligosilanes and often involve the redistribution of Si-Cl bonds. These reactions can be catalyzed by Lewis bases such as amines or chloride ions. acs.orgresearchgate.net For example, the treatment of hexachlorodisilane (B81481) (Si₂Cl₆) with soluble chloride salts can lead to the formation of open-chain oligosilane-chloride adducts or chloride-complexed cyclohexasilanes, depending on the reaction conditions. acs.org

The amine-induced disproportionation of Si₂Cl₆ can produce a variety of perchlorinated oligosilanes, including the branched isomer neo-pentasilane, Si(SiCl₃)₄, which is often referred to as dodecachloroneopentasilane. researchgate.netscispace.com This process is not a simple chain of silylene insertions but a more complex series of steps. researchgate.net

Silylene Chemistry and Insertion Reactions

The generation and subsequent reactions of silylenes, particularly dichlorosilylene (B1217353) (SiCl₂), are fundamental aspects of the chemistry of decachloro-tetrasilane and related compounds.

**6.2.1. Generation and Reactivity of Dichlorosilylene (SiCl₂) **

Dichlorosilylene (SiCl₂) is a key reactive intermediate that can be generated from perchlorinated oligosilanes like Si₂Cl₆ through various methods. acs.orgresearchgate.net One common method is the amine-induced disproportionation of Si₂Cl₆. researchgate.net In this process, an amine can facilitate the cleavage of the Si-Si bond, leading to the formation of a dichlorosilylene-amine adduct. acs.orgresearchgate.net The presence of these adducts has been confirmed by experimental findings. acs.orgscispace.com

Dichlorosilylene can also be generated at high temperatures by the reaction of elemental silicon with silicon tetrachloride (SiCl₄). dokumen.pub When this gaseous mixture is rapidly cooled, SiCl₂ polymerizes to form perchloropolysilane, (SiCl₂)n. dokumen.pub

The reactivity of dichlorosilylene is characterized by its ability to insert into various chemical bonds and participate in cycloaddition reactions. dokumen.pubmdpi.com For example, it can insert into the E-Cl bonds of compounds like BCl₃, CCl₄, or PCl₃. dokumen.pub

Proposed Silylene Insertion Pathways into Si-Cl Bonds

For many years, the growth of silicon chains in the disproportionation of perchlorosilanes was thought to occur through the concerted insertion of a silylene into a Si-Cl bond of another silane (B1218182). researchgate.net However, recent quantum-chemical studies on the amine-induced disproportionation of Si₂Cl₆ to form neo-Si₅Cl₁₂ have challenged this long-held belief. researchgate.netuni-frankfurt.de These studies suggest that the formation of larger oligosilanes follows more intricate, stepwise pathways rather than a simple concerted silylene insertion mechanism. researchgate.netuni-frankfurt.de

DFT calculations have shown that the insertion of silylenes, such as dimethylsilylene (:SiMe₂), into Si-Cl bonds of chlorosilanes generally proceeds through a three-membered cyclic transition state in a concerted manner. jst.go.jpias.ac.in The activation energy for this insertion is significantly influenced by both electronic and steric factors of the substituents on the chlorosilane. jst.go.jp Electron-withdrawing groups tend to accelerate the insertion, while bulky substituents increase the activation energy. jst.go.jp

Role of Dichlorosilylene Amine Adducts in Reaction Mechanisms

Dichlorosilylene amine adducts, with the general formula R₃N–SiCl₂, play a crucial role in the reaction mechanisms of perchlorinated silanes. acs.org These adducts are key intermediates in the amine-induced disproportionation of Si₂Cl₆. acs.orgresearchgate.netnih.gov The formation of these adducts has been supported by both experimental evidence and quantum-chemical calculations. acs.orgscispace.com

The reactivity in these systems is largely governed by the Lewis-base character of the dichlorosilylene amine adduct. researchgate.netnih.gov The mechanism of the amine-induced disproportionation is characterized by three elementary steps that are similar to those identified for the chloride-induced disproportionation of Si₂Cl₆. researchgate.net The formation of a dichlorosilylene amine adduct is a key step in a mechanistic scenario that deviates from the traditional concerted silylene insertion model. researchgate.netnih.gov

An experimental and theoretical study of the base-stabilized disilene, Me₂EtN→SiCl₂→Si(SiCl₃)₂, which forms at low temperatures from the reaction of Si₂Cl₆ or neo-Si₅Cl₁₂ with NMe₂Et, revealed a structure with a dative Si→Si single bond between two silylene moieties. researchgate.net The central SiCl₂ group is stabilized by a push-pull mechanism involving dative bonds to the amine donor and the bis(trichlorosilyl)silylene acceptor. researchgate.net

Reactivity Towards Nucleophilic Reagents

The reactivity of decachloro-tetrasilane is significantly influenced by the nature of the silicon-chlorine (Si-Cl) bond. This section delves into nucleophilic substitution at the silicon centers and the underlying principles governing this reactivity.

Nucleophilic Substitution at Silicon Centers in Oligochlorosilanes

Nucleophilic substitution at the silicon atoms in oligochlorosilanes, such as decachloro-tetrasilane, is a fundamental aspect of their chemistry. open.ac.uk Unlike carbon-based systems, silicon is larger and less electronegative, making it more susceptible to nucleophilic attack. vaia.com The Si-Cl bond is polarized, with the silicon atom carrying a partial positive charge, rendering it an electrophilic center. libretexts.org

The reaction with nucleophiles can lead to the stepwise substitution of chlorine atoms. lkouniv.ac.in For instance, the reaction of chlorosilanes with water leads to the formation of silanols, and subsequently, siloxanes through condensation. libretexts.orgwikipedia.org While specific studies on decachloro-tetrasilane are limited, the general principles of nucleophilic substitution in chlorosilanes provide a framework for understanding its reactivity. The reaction of perchlorinated oligosilanes with amines can lead to the formation of amine-stabilized disilenes. researchgate.net

The reactivity of the Si-Cl bond in oligochlorosilanes is also harnessed in various synthetic applications. For example, they can be used in reductive coupling reactions to form silicon-silicon bonds, leading to the synthesis of a diverse array of disilanes and oligosilanes. chemrxiv.orgnih.gov

Table 1: Comparison of Bond Properties: C-X vs. Si-X

| Bond | Average Bond Length (Å) | Average Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-C | 1.54 | 83-85 |

| Si-Si | 2.34 | 53 |

| C-H | 1.09 | 99 |

| Si-H | 1.48 | 76 |

| C-Cl | 1.77 | 81 |

| Si-Cl | 2.02 | 110 |

This table presents a comparison of average bond lengths and bond dissociation energies for key covalent bonds involving carbon and silicon. vaia.comnih.govbaranlab.org

Principles Governing Nucleophilic Reactivity of Silicon-Halogen Bonds

The reactivity of silicon-halogen bonds towards nucleophiles is governed by several key principles:

Electronegativity and Polarity: Silicon is less electronegative than carbon, which results in a more polar Si-Cl bond compared to a C-Cl bond. vaia.comlibretexts.org This increased polarity enhances the electrophilic character of the silicon atom, making it more susceptible to nucleophilic attack. vaia.com

Atomic Size and Accessibility: The larger atomic radius of silicon compared to carbon means that the silicon center is less sterically hindered, allowing for easier access by nucleophiles. vaia.com

Leaving Group Ability: The strength of the silicon-halogen bond and the stability of the resulting halide ion influence the rate of substitution. In general, the reactivity of alkyl halides increases in the order Cl < Br < I, reflecting both the bond strength and the stability of the leaving group. libretexts.org A similar trend is expected for halosilanes.

Mechanism of Substitution: Nucleophilic substitution at silicon typically proceeds through a mechanism that differs from the classic SN2 pathway at carbon. libretexts.orgresearchgate.net It often involves the formation of a pentacoordinate intermediate or transition state. researchgate.netoup.comnih.gov The reaction is generally second-order. testbook.com

Nature of the Nucleophile: The reactivity is also dependent on the nature of the nucleophile. "Soft" or more polarizable nucleophiles tend to react more readily with the silicon center. rsc.org The strength of the nucleophile can also influence the reaction pathway and product distribution. nih.govrsc.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the potential energy surfaces of nucleophilic substitution at silicon, providing insights into the reaction barriers and the stability of intermediates. researchgate.netnih.gov These studies confirm that the reaction landscape for silicon is distinct from that of carbon. researchgate.net

Oligomerization and Polymerization Mechanisms

Decachloro-tetrasilane can participate in reactions that lead to the formation of larger silicon-based structures. This section examines the mechanisms involved in the formation of higher oligosilanes and the transformation of cyclic silanes.

Stepwise Formation of Higher Oligosilane Chloride Adducts

The formation of higher perchlorinated oligosilanes can occur through the thermal decomposition of lower silanes. researchgate.net For instance, the pyrolysis of tetrachlorosilane (B154696) in the presence of elemental silicon can produce a mixture of perchlorinated oligosilanes, including decachloro-tetrasilane. researchgate.net The mechanism is thought to involve the formation and subsequent oligomerization of dichlorosilylene (SiCl₂) intermediates. researchgate.net

Quantum-chemical studies have provided mechanistic insights into these processes, suggesting that the growth of the silicon chain is more complex than a simple concerted silylene insertion into Si-Cl bonds. researchgate.netresearchgate.net The reaction conditions, such as temperature and pressure, play a crucial role in determining the product distribution. google.comgoogleapis.com

Transformation of Cyclosilanes to Acyclic Species

Cyclic perchlorosilanes can be converted to acyclic chlorosilanes through reactions such as low-temperature chlorination. researchgate.net This process involves the cleavage of an endocyclic Si-Si bond. A mechanistic rationale for this selective transformation has been proposed based on experimental and theoretical studies. researchgate.net The resulting acyclic species can then serve as precursors for other valuable silicon compounds. researchgate.net

Internal Oxidation and Decomposition Mechanisms

Decachloro-tetrasilane, like other perchlorinated oligosilanes, can undergo decomposition, particularly at elevated temperatures. The Si-Si bonds are susceptible to cleavage, which can lead to the formation of a variety of products.

The thermal decomposition of perchlorinated oligosilanes is a complex process that can lead to the formation of elemental silicon and silicon tetrachloride. researchgate.net The decomposition pathways are influenced by temperature, with different products being favored at different temperature ranges. google.comgoogleapis.com For example, the thermal decomposition of some oligosilanes can commence at temperatures as low as 110°C. core.ac.uk

Hydrolysis of chlorosilanes containing Si-Si bonds can lead to shock-sensitive materials. researchgate.net The intramolecular oxidation of Si-Si bonds to form Si-O-Si linkages is an exothermic process that can release significant energy. researchgate.net While specific studies on the internal oxidation of decachloro-tetrasilane are not prevalent, the general behavior of related compounds suggests that it would be susceptible to similar decomposition pathways upon contact with oxidizing agents or upon thermal or mechanical shock, especially if partially hydrolyzed. researchgate.net

Applications and Advanced Materials Precursors

Precursors for Silicon Thin Film and Layer Deposition

Decachlorotetrasilane is utilized in established vapor deposition methods to create high-quality silicon-containing layers, which are fundamental components in the semiconductor industry. google.comharvard.edu

Chemical Vapor Deposition (CVD) is a widely used technique for producing solid, high-performance thin films from volatile precursors. harvard.edujkps.or.kr Decachlorotetrasilane is identified as a silicon halide precursor for such vapor deposition processes. google.com In a typical thermal CVD process, precursors react or decompose on a heated substrate surface to form the desired film. harvard.edu The process can be engineered to produce amorphous, polycrystalline, or monocrystalline silicon films. jkps.or.kr

While specific process parameters for decachlorotetrasilane are not detailed in the available research, the general approach involves heating a substrate in a vacuum chamber and introducing the precursor vapor. harvard.edu For chlorosilanes like trichlorosilane (B8805176), deposition temperatures are often high, in the range of 900 °C, to facilitate the chemical reactions that lead to silicon film growth. researchgate.net The use of higher-order silanes is part of the ongoing development of precursors for creating silicon epitaxial films. skku.edu

Atomic Layer Deposition (ALD) is a state-of-the-art technique that builds thin films one atomic layer at a time through sequential, self-limiting surface reactions. mdpi.com This method is crucial for creating highly uniform and conformal coatings, even on complex three-dimensional structures. mdpi.commdpi.com Chlorosilanes, including decachlorotetrasilane, are a key class of precursors for the ALD of silicon-based films, particularly silicon nitride (SiNₓ). mdpi.comsigmaaldrich.comresearchgate.net

In a typical thermal ALD process for silicon nitride, a chlorosilane precursor and a nitrogen source, most commonly ammonia (B1221849) (NH₃), are pulsed sequentially into a reaction chamber. mdpi.comresearchgate.net Due to the high stability of the precursors and the energy required to activate ammonia, thermal ALD of SiNₓ using chlorosilanes is typically conducted at high temperatures, often above 450-500 °C. mdpi.comsigmaaldrich.com

A plasma-enhanced ALD (PEALD) process can lower the deposition temperature. For example, a PEALD process using the related precursor hexachlorodisilane (B81481) (Si₂Cl₆) and an ammonia (NH₃) plasma has been shown to deposit conformal SiNₓ films at temperatures of 400 °C or lower. nih.gov This process yields high-quality films with a growth per cycle of approximately 1.2 Å. nih.gov The mechanism involves the Si₂Cl₆ reacting with surface amine groups, followed by the NH₃ plasma removing chlorine atoms and forming the Si-N-Si network. nih.gov Given that decachlorotetrasilane is a member of the same perchlorinated silane (B1218182) family, its application in ALD follows similar chemical principles.

| Parameter | Typical Value / Condition | Precursor Class | Reference |

|---|---|---|---|

| Deposition Method | Thermal ALD / Plasma-Enhanced ALD (PEALD) | Chlorosilanes | sigmaaldrich.comnih.gov |

| Silicon Precursor | Hexachlorodisilane (Si₂Cl₆), Decachlorotetrasilane (Si₄Cl₁₀) | Chlorosilanes | google.comsigmaaldrich.comnih.gov |

| Nitrogen Reactant | Ammonia (NH₃), NH₃ Plasma | Chlorosilanes | mdpi.comnih.gov |

| Thermal ALD Temperature | > 450 °C | Chlorosilanes | mdpi.comsigmaaldrich.com |

| PEALD Temperature | ≤ 400 °C | Chlorosilanes | nih.gov |

| Growth Per Cycle (PEALD) | ~1.2 Å | Hexachlorodisilane | nih.gov |

| Resulting Film | Silicon Nitride (SiNₓ) | Chlorosilanes | sigmaaldrich.comnih.gov |

Amorphous silicon (a-Si), often hydrogenated (a-Si:H), is a non-crystalline form of silicon used widely in solar cells and thin-film transistors. princeton.edunih.gov It is typically deposited using Plasma-Enhanced Chemical Vapor Deposition (PECVD) with silane (SiH₄) as the precursor gas. princeton.eduresearchgate.net This process allows for uniform deposition over large areas at relatively low temperatures. princeton.edu While decachlorotetrasilane is noted as a byproduct in certain processes that can also produce amorphous silicon thin films mdpi.com, specific research detailing its direct use as a primary precursor for the intentional deposition of amorphous silicon films is not prominent in the available scientific literature. The fabrication of a-Si:H films is a complex process where parameters like temperature, pressure, and gas flow rates are tuned to control film properties such as stress and hydrogen content. researchgate.netnanoresearchul.org

Synthesis of Nanostructured Silicon Materials

Higher-order chlorosilanes are effective precursors for the bottom-up synthesis of silicon nanomaterials, offering a pathway to create high-purity, single-crystalline structures.

The Vapor-Liquid-Solid (VLS) mechanism is a common method for synthesizing one-dimensional nanostructures like silicon nanowires (SiNWs). core.ac.ukwikipedia.org The process relies on a liquid metal alloy catalyst, typically gold (Au), which absorbs silicon from a vapor-phase precursor until supersaturation, leading to the precipitation and growth of a crystalline nanowire. core.ac.ukwikipedia.org

Research has demonstrated that higher-order perchlorinated oligosilanes are effective precursors for this process. A detailed study on octachlorotrisilane (B80584) (Si₃Cl₈), a compound closely related to decachlorotetrasilane, shows its utility in growing single-crystalline SiNWs via an atmospheric-pressure CVD process. nih.gov In this VLS synthesis, intrinsic SiNWs were grown at a temperature of 700 °C. The resulting nanowires were highly crystalline with a preferred growth orientation of ucc.ie. nih.gov This demonstrates that precursors from the SiₙCl₂ₙ₊₂ family, which includes decachlorotetrasilane, are well-suited for VLS nanowire synthesis. nih.gov

A critical advantage of using chlorosilane precursors in VLS synthesis is the ability to perform in situ doping, which involves introducing dopant gases during the growth process to precisely control the nanowires' electrical properties. nih.gov This is essential for fabricating functional nanoelectronic devices. nih.gov

In the synthesis of SiNWs using octachlorotrisilane (Si₃Cl₈), controlled p-type and n-type doping was successfully achieved by adding specific doping agents to the precursor gas feed. nih.gov

p-Type Doping: Boron tribromide (BBr₃) was used as the dopant source to create boron-doped (p-type) SiNWs. The growth was conducted at 600 °C. nih.gov

n-Type Doping: Phosphorus trichloride (B1173362) (PCl₃) was added to the precursor feed to synthesize phosphorus-doped (n-type) SiNWs at a growth temperature of 900 °C. nih.gov

The electrical characterization of the resulting nanowires confirmed excellent dopant activation. The ability to modulate conductivity over several orders of magnitude by introducing dopants highlights the precise control afforded by this synthesis method. nih.gov

| Doping Type | Dopant Source | Precursor | Growth Temp. (°C) | Resulting Specific Resistivity (ρ) | Reference |

|---|---|---|---|---|---|

| Intrinsic (unintentionally p-type) | None | Octachlorotrisilane (Si₃Cl₈) | 700 | 6 kΩ·cm | nih.gov |

| p-Type | Boron Tribromide (BBr₃) | Octachlorotrisilane (Si₃Cl₈) | 600 | 198 mΩ·cm | nih.gov |

| n-Type | Phosphorus Trichloride (PCl₃) | Octachlorotrisilane (Si₃Cl₈) | 900 | 2.7 mΩ·cm | nih.gov |

Role in Silicon Purification and By-Product Utilization

Decachloro-tetrasilane (Si4Cl10), along with other higher chlorosilanes, is a notable by-product of industrial processes for producing high-purity polycrystalline silicon, such as the Siemens process. researchgate.netrecsilicon.com While once considered waste, advancements in chemical processing have led to methods for utilizing these compounds, contributing to more efficient and sustainable silicon production. pv-tech.org

The production of solar-grade and electronic-grade silicon begins with metallurgical-grade silicon (MG-Si), which typically has a purity of about 98%. recsilicon.com This initial material must undergo significant purification to remove various impurities. Chlorination of MG-Si is a key step in this purification, converting silicon into volatile chlorosilanes that can be separated from non-volatile impurities through distillation.

Higher perchloropolysilanes, including decachlorotetrasilane, are formed during these processes. While the primary goal is often the synthesis of trichlorosilane (SiHCl3), the formation of these higher-order silanes is an integral part of the complex reactions occurring in the reactors. pv-tech.orggoogle.com These chlorosilane mixtures, containing Si4Cl10, are part of the stream that is purified by distillation to separate compounds based on their boiling points, effectively removing metallic and other impurities that remain in the distillation residues. pv-tech.org

The Siemens process for producing polycrystalline silicon is highly inefficient in its raw material use, converting a large portion of the trichlorosilane feedstock into silicon tetrachloride (SiCl4) and other by-products, including a high-boiling fraction containing perchloropolysilanes like hexachlorodisilane (Si2Cl6), octachlorotrisilane (Si3Cl8), and decachlorotetrasilane (Si4Cl10). researchgate.netresearchgate.net These by-products, historically treated as waste, represent a significant loss of silicon and chlorine. pv-tech.org

Modern polysilicon plants increasingly incorporate closed-loop processes to recover and recycle these by-products. recsilicon.compv-tech.org The high-boiling chlorosilane residues can be processed in several ways. One approach involves feeding them back into a fluidized bed reactor where they can be converted into more useful chlorosilanes like trichlorosilane. pv-tech.org Another method involves processes that can break down higher chlorosilanes. For instance, research has shown that oligosilane residues can be quantitatively converted back to trichlorosilane at low temperatures. researchgate.net These recovery and conversion strategies are crucial for improving the economic and environmental sustainability of polysilicon production by minimizing waste and reducing the need for virgin raw materials. pv-tech.orgchemicaldesign.com

Table 1: Typical Chlorosilane By-products in Polysilicon Production

| Compound Name | Chemical Formula | Typical Occurrence |

| Silicon Tetrachloride | SiCl4 | Major by-product of the Siemens process. researchgate.net |

| Dichlorosilane (B8785471) | SiH2Cl2 | By-product of the Siemens process. nih.govrsc.org |

| Hexachlorodisilane | Si2Cl6 | Component of high-boiling residue. researchgate.net |

| Octachlorotrisilane | Si3Cl8 | Component of high-boiling residue. researchgate.net |

| Decachlorotetrasilane | Si4Cl10 | Component of high-boiling residue. researchgate.net |

Contributions to Organosilicon Chemistry and Inorganic Polymer Science

Decachlorotetrasilane is not only a by-product to be recycled but also a valuable chemical precursor. Its silicon-silicon and silicon-chlorine bonds provide reactive sites for synthesizing more complex molecules, making it a useful building block in both organosilicon chemistry and the development of inorganic polymers. researchgate.netmdpi.com

Organosilicon compounds, which feature silicon-carbon bonds, are a vast and versatile class of chemicals with widespread applications. mdpi.comiust.ac.ir Perchloropolysilanes like decachlorotetrasilane serve as starting materials for creating these molecules. The silicon-chlorine bonds in Si4Cl10 are susceptible to nucleophilic attack, allowing for the stepwise substitution of chlorine atoms with organic groups using reagents like Grignard or organolithium compounds. lkouniv.ac.in This reactivity enables the synthesis of a diverse range of organosilicon structures that would be difficult to produce otherwise. nih.govhokudai.ac.jp The Si-Si bonds within the tetrasilane backbone can also be cleaved to generate smaller, functionalized silicon species. This reactivity makes decachlorotetrasilane a precursor for creating unique organosilicon compounds with potential applications in materials science and as synthetic intermediates. researchgate.netnih.gov

Silicon-based inorganic polymers, such as polysilanes, are materials with a backbone composed entirely of silicon atoms. These polymers are of interest for their unique electronic and optical properties and as preceramic polymers for producing silicon carbide (SiC) ceramics. tum.deresearchgate.net

Decachlorotetrasilane is a relevant precursor in this field. The classic method for synthesizing polysilanes is through a Wurtz-type coupling reaction, which involves the reductive dehalogenation of organochlorosilanes. lkouniv.ac.in Similarly, perchloropolysilanes like Si4Cl10 can be used in reductive processes to form silicon-silicon bonded networks. While the direct polymerization of decachlorotetrasilane is complex, it can be used to synthesize specific oligomeric or polymeric structures. For example, plasma-assisted synthesis using perchloropolysilanes can lead to the formation of polyhydrosilanes. tum.de The ability of silicon to form extended chains and networks makes compounds like decachlorotetrasilane valuable for exploring new frontiers in inorganic polymer chemistry. dokumen.pubdokumen.pub

Conclusion and Future Research Directions

Current Challenges and Knowledge Gaps in Tetrasilane, Decachloro- Research

Research into decachlorotetrasilane, while foundational, faces several hurdles and reveals significant knowledge gaps. A primary challenge lies in the synthesis of specific isomers. The prevalent methods often result in a mixture of isomers, and their separation is a non-trivial task that hinders the study of the pure compounds. znaturforsch.com A significant knowledge gap exists in the detailed mechanistic understanding of its thermal and photochemical decomposition pathways. While it is known to be reactive, the precise intermediates and final products under various conditions are not fully elucidated.

Furthermore, the reactivity of decachlorotetrasilane with a wide array of chemical reagents remains largely unexplored. A deeper understanding of its reaction mechanisms could unlock new synthetic routes to novel organosilicon compounds. The development of more sophisticated analytical techniques is also crucial for the in-situ monitoring of its reactions and for the detailed characterization of its derivatives. The inherent instability and reactivity of the compound also present significant handling and characterization challenges, requiring specialized equipment and inert atmosphere techniques. researchgate.net

Emerging Research Areas and Potential Breakthroughs in Silicon Chemistry

The broader field of silicon chemistry is experiencing a renaissance, driven by the quest for new materials with unique electronic and optical properties. numberanalytics.com One of the most promising emerging areas is the development of novel silicon-based materials for applications in nanoelectronics and photovoltaics. buffalo.edu The ability to control the structure and composition of silicon-containing polymers and oligomers at the molecular level is key to tailoring their properties for specific applications. rsc.org

Breakthroughs are anticipated in the catalytic functionalization of silicon hydrides and halides, which could provide more efficient and selective routes to complex silicon-based architectures. The use of computational methods and machine learning is also set to revolutionize the field by enabling the prediction of reaction outcomes and the design of new materials with desired properties. numberanalytics.comrsc.org Research into supramolecular silicon chemistry is another exciting frontier, with the potential to create self-assembling materials with applications in sensing and drug delivery. rsc.org Furthermore, the integration of silicon with two-dimensional materials is being explored to create next-generation semiconductor devices with enhanced performance. buffalo.edu The unique properties of silicon compounds are also being leveraged in the development of advanced binders for high-capacity lithium-ion battery anodes. rsc.org As our fundamental understanding of silicon chemistry grows, so too will the potential for groundbreaking technological advancements.

Q & A

Basic: What are the most reliable synthetic routes for decachlorotetrasilane, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Decachlorotetrasilane is typically synthesized via chlorination of silane precursors. Key methods include:

- Excess chlorine gas in acetic acid at room temperature, yielding decachloro derivatives .

- Low-temperature chlorination (-20°C) in methanol/acetic acid mixtures, achieving >99% purity by controlling reaction kinetics and minimizing side products .

For optimization, monitor reaction progress via gas chromatography (GC) and adjust chlorine flow rates to balance reactivity and byproduct formation.

Basic: How should researchers resolve discrepancies between calculated and observed elemental analysis data for decachlorotetrasilane?

Methodological Answer:

Discrepancies (e.g., in chlorine or carbon content) often arise from incomplete purification or isotopic interference. For example, bromine contamination in chlorinated compounds can skew results if not accounted for . Mitigation strategies include:

- Isotope dilution mass spectrometry (IDMS) to correct for isotopic interference.

- Triple-wash purification with non-polar solvents (e.g., hexane) to remove halogenated byproducts.

Report both raw and adjusted values in analytical tables, noting purification protocols .

Advanced: What computational models are suitable for predicting the reactivity of decachlorotetrasilane in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model Si-Cl bond dissociation energies and predict reactivity with nucleophiles. Key parameters:

- Electrostatic potential maps to identify electrophilic sites.

- Transition state analysis for Si-Si bond cleavage pathways.

Validate models against experimental kinetic data (e.g., Arrhenius plots) to refine accuracy .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C) be applied to trace environmental degradation pathways of decachlorotetrasilane?

Methodological Answer:

- Synthesize <sup>13</sup>C-labeled analogs via chlorination of isotopically enriched silane precursors .

- Use high-resolution mass spectrometry (HRMS) to track labeled degradation products in sediment/water matrices.

- Compare degradation half-lives in aerobic vs. anaerobic conditions using first-order kinetic models .

Basic: What analytical techniques are critical for structural elucidation of decachlorotetrasilane?

Methodological Answer:

- NMR spectroscopy : <sup>29</sup>Si NMR identifies Si-Cl bonding environments (δ = -15 to -25 ppm).

- X-ray crystallography : Resolve Si4Cl10 cage geometry and bond angles.

- Raman spectroscopy : Confirm symmetric Si-Cl stretching modes (~450 cm<sup>-1</sup>) .

Advanced: How do solvent polarity and temperature affect the stability of decachlorotetrasilane during storage?

Methodological Answer:

- Polar aprotic solvents (e.g., dichloromethane) reduce hydrolysis; store at -20°C under argon.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic GC-MS analysis to quantify decomposition products (e.g., SiCl4) .

Basic: What protocols ensure safe handling of decachlorotetrasilane given its potential hazards?

Methodological Answer:

- Use fume hoods and inert-atmosphere gloveboxes to prevent inhalation.

- Wear chlorobutyl gloves and polycarbonate face shields to avoid dermal contact.

- Follow OSHA hazard guidelines for halogenated compounds, including mandatory carcinogenicity risk assessments .

Advanced: Can decachlorotetrasilane act as a precursor for silicon carbide nanomaterials, and what synthesis parameters are critical?

Methodological Answer:

- Chemical vapor deposition (CVD) at 800–1000°C under hydrogen flow converts Si4Cl10 to SiC nanowires.

- Optimize H2/SiCl4 ratio to control nanowire diameter (10–50 nm).

- Characterize crystallinity via TEM-Selected Area Electron Diffraction (SAED) .

Basic: How should researchers design experiments to detect trace decachlorotetrasilane in environmental samples?

Methodological Answer:

- Solid-phase extraction (SPE) with C18 cartridges concentrates analytes from water.

- GC-ECD (electron capture detection) achieves detection limits of 0.1 ppb for chlorinated silanes .

Advanced: What mechanistic insights explain conflicting reports on decachlorotetrasilane’s catalytic activity in Friedel-Crafts reactions?

Methodological Answer:

Contradictions arise from solvent-dependent Lewis acidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.